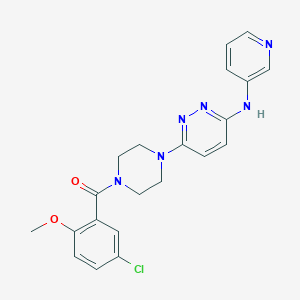
(5-クロロ-2-メトキシフェニル)(4-(6-(ピリジン-3-イルアミノ)ピリダジン-3-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research. Its unique structural properties and the presence of multiple functional groups make it a versatile subject for studies in chemistry, biology, and medicine.
科学的研究の応用
(5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is applied in:
Chemistry: : As a precursor in organic synthesis and for studying reaction mechanisms.
Biology: : Investigated for its potential interaction with biological macromolecules.
Medicine: : Potential therapeutic agent due to its structural features that may mimic or inhibit biological pathways.
Industry: : Used in material science for developing new polymers or as a part of chemical sensors.
準備方法
Synthetic Routes and Reaction Conditions The synthesis of (5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves several steps, typically starting from commercially available precursors. The process may include:
Formation of the 5-chloro-2-methoxyphenyl intermediate.
Coupling with pyridazin-3-yl via amination.
Piperazine ring formation.
Industrial Production Methods Large-scale synthesis can leverage continuous flow reactors to optimize reaction conditions and improve yield. This method ensures a consistent supply while maintaining high purity standards necessary for research and potential pharmaceutical applications.
化学反応の分析
Types of Reactions It Undergoes The compound is known to undergo:
Oxidation: : It reacts with oxidizing agents, potentially altering the methoxy or piperazine moieties.
Reduction: : Hydrogenation can reduce specific double bonds within the pyridazin-3-yl group.
Substitution: : The chloro group is a common target for nucleophilic substitution, leading to various derivatives.
Common Reagents and Conditions Common reagents include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines and alcohols. Conditions vary but often require controlled temperatures and inert atmospheres.
Major Products Formed Major products from these reactions include various functionalized derivatives that can be studied for enhanced biological activity or improved pharmacokinetics.
作用機序
The mechanism of action is multifaceted:
Molecular Targets and Pathways: : It may interact with enzymes or receptors involved in signaling pathways, altering their activity. The compound’s unique structure allows it to bind with high specificity and potency, potentially inhibiting or modulating key biological processes.
類似化合物との比較
Similar compounds include:
(5-Chloro-2-methoxyphenyl)pyridazin-3-yl-methanone: : Lacks the piperazine group, making it less versatile in biological applications.
(5-Chloro-2-methoxyphenyl)piperazine: : Does not contain the pyridazinyl group, limiting its interaction with certain biological targets.
The uniqueness of (5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone lies in its combined structural features, providing a wide range of applications and interactions.
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-30-18-5-4-15(22)13-17(18)21(29)28-11-9-27(10-12-28)20-7-6-19(25-26-20)24-16-3-2-8-23-14-16/h2-8,13-14H,9-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXAADACLLBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














